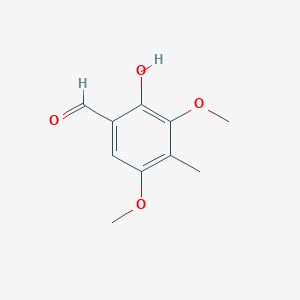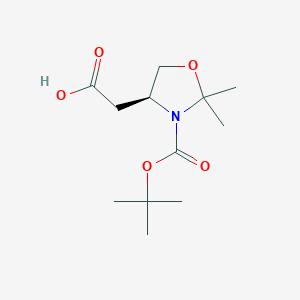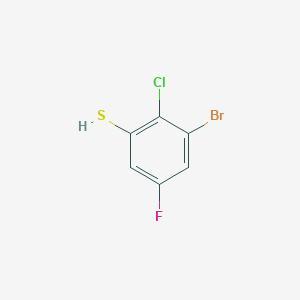
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde, also known as syringaldehyde, is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a derivative of benzaldehyde and is characterized by the presence of hydroxy, methoxy, and methyl groups on the benzene ring. This compound is commonly found in nature as a component of lignin, a complex polymer found in the cell walls of plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde can be synthesized through various methods. One common synthetic route involves the methylation of syringic acid using dimethyl sulfate in the presence of a base, followed by oxidation of the resulting 3,5-dimethoxy-4-methylphenol . Another method involves the demethylation of syringaldehyde using boron tribromide (BBr3) to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the extraction of lignin from plant biomass, followed by chemical modification to isolate and purify the compound . This process often includes steps such as hydrolysis, methylation, and oxidation.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 2-Hydroxy-3,5-dimethoxy-4-methylbenzoic acid.
Reduction: 2-Hydroxy-3,5-dimethoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity is believed to result from its ability to disrupt cellular membranes and interfere with essential metabolic processes in microorganisms .
Comparison with Similar Compounds
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde can be compared with other similar compounds, such as:
Syringaldehyde: Similar structure but lacks the hydroxy group.
Vanillin: Contains a methoxy group and an aldehyde group but lacks the methyl group.
4-Hydroxy-3,5-dimethylbenzaldehyde: Similar structure but lacks the methoxy groups.
Uniqueness
The presence of both hydroxy and methoxy groups in this compound makes it unique, as it combines the properties of both functional groups, leading to enhanced reactivity and potential biological activities .
Properties
CAS No. |
85071-58-5 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-hydroxy-3,5-dimethoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-6-8(13-2)4-7(5-11)9(12)10(6)14-3/h4-5,12H,1-3H3 |
InChI Key |
LRLCLQPPZAVYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1OC)O)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Bromomethyl)tetrahydropyran-4-YL]methanol](/img/structure/B13906640.png)

![Methyl 4-bromo-6-chlorobenZo[b]thiophene-2-carboxylate](/img/structure/B13906648.png)







![2-[[(3E)-3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxymethyl)amino]acetic acid](/img/structure/B13906707.png)


